Iohexol-d5
Overview
Description
- It is a deuterium-labeled derivative of Iohexol, which means that some of the hydrogen atoms in Iohexol are replaced with deuterium atoms.
- This compound is commonly employed in myelography, computerized tomography (CT) imaging, and other diagnostic procedures .
Iohexol-d5: (chemical formula: C₁₉H₂₁D₅I₃N₃O₉) is a radiographic contrast agent used for imaging purposes.
Mechanism of Action
Target of Action
Iohexol-d5, like its unlabeled counterpart Iohexol, primarily targets the body structures that contain iodine . This property makes this compound an effective contrast agent used in various radiographic procedures .
Mode of Action
The mode of action of this compound involves the blocking of X-rays as they pass through the body . The organic iodine compounds in this compound provide attenuation of X-rays in direct proportion to the concentration of this compound . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the X-rays . After intrathecal administration into the subarachnoid space, diffusion of this compound in the cerebrospinal fluid allows the visualization of the subarachnoid spaces of the head and spinal canal .
Biochemical Pathways
Its primary function is to enhance imaging due to its high iodine content attenuating the beam of X-rays during computed tomography examinations .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption from cerebrospinal fluid into the bloodstream and elimination by renal excretion . No significant metabolism occurs . The overall mean renal and total body clearances are 120 ± 18.6 and 131 ± 18.6 mL/min, respectively . The overall mean apparent volume of distribution is 165 ± 30.7 mL/kg . Urine contains 92.3 ± 4.4% of the dose, with most of the drug (89.9%) excreted within the first 12 hours .
Result of Action
The result of this compound’s action is the enhanced visualization of body structures containing iodine . This includes when visualizing arteries, veins, ventricles of the brain, the urinary system, and joints, as well as during computed tomography (CT scan) .
Action Environment
The action environment of this compound is primarily within the body structures that contain iodine . The efficacy and stability of this compound are influenced by factors such as the concentration and volume of the iodinated contrast agent in the path of the X-rays . Environmental factors that could potentially influence the action of this compound include the specific body structure being imaged, the method of administration, and the individual’s renal function .
Biochemical Analysis
Biochemical Properties
Iohexol-d5, like its parent compound Iohexol, plays a significant role in biochemical reactions, particularly those involved in radiographic imaging . It interacts with various biomolecules, primarily through its iodine atoms, which have the ability to block X-rays, thereby allowing structures containing iodine to be delineated in contrast to those that do not . This interaction is crucial in enhancing the visibility of internal structures during radiographic procedures .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role as a contrast agent. It influences cell function by enhancing the visibility of cellular structures during radiographic imaging .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on its ability to block X-rays. This is achieved through the iodine atoms present in the compound. When this compound is administered, it diffuses in the body and the iodine atoms interact with the X-rays, blocking them and allowing the visualization of structures containing iodine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that Iohexol, and by extension this compound, shows high stability, allowing for measurements to be performed in virtually all medical settings . The exact temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function, may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. For instance, studies have shown that Iohexol, when administered intravenously to dogs and pigs, can be used to measure kidney function
Preparation Methods
- The synthetic route for Iohexol-d5 involves introducing deuterium atoms into Iohexol.
- Deuterium substitution can occur at specific positions in the molecule, resulting in this compound.
- Industrial production methods typically involve specialized synthesis and purification steps.
Chemical Reactions Analysis
- Iohexol-d5 does not undergo significant chemical reactions itself, as it primarily serves as a contrast agent.
- during its synthesis, deuterium substitution reactions occur.
- Common reagents used for deuterium labeling include deuterated solvents and deuterating agents.
- Major products formed are various isotopically labeled derivatives of Iohexol.
Scientific Research Applications
Imaging: Iohexol-d5 is crucial for enhancing contrast in medical imaging, allowing visualization of blood vessels, organs, and tissues.
Pharmacokinetics Studies: Researchers use this compound as an internal standard for quantifying Iohexol levels in biological samples using mass spectrometry.
Environmental Monitoring: this compound can be employed in environmental studies to trace the fate and transport of Iohexol in water systems.
Comparison with Similar Compounds
- Iohexol-d5’s uniqueness stems from its deuterium labeling, which provides a distinct mass difference.
- Similar compounds include non-deuterated Iohexol and other iodinated contrast agents.
Properties
IUPAC Name |
5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-OPCJXEHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675994 | |
Record name | iohexol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928623-33-0 | |
Record name | iohexol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?
A2: Incorporating this compound in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to this compound in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.
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